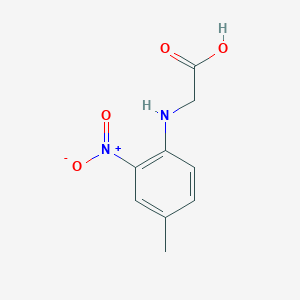

n-(4-Methyl-2-nitrophenyl)glycine

Description

Properties

CAS No. |

62573-36-8 |

|---|---|

Molecular Formula |

C9H10N2O4 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-(4-methyl-2-nitroanilino)acetic acid |

InChI |

InChI=1S/C9H10N2O4/c1-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |

InChI Key |

STDUAJYOFXORNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of N-(4-Methyl-2-nitrophenyl)glycine

The following technical guide details the molecular characteristics, synthesis, and applications of N-(4-Methyl-2-nitrophenyl)glycine .

Advanced Intermediate for Quinoxaline Scaffolds

Part 1: Chemical Identity & Core Metrics[1]

N-(4-Methyl-2-nitrophenyl)glycine is a specialized amino acid derivative serving as a critical building block in the synthesis of nitrogen heterocycles, specifically quinoxalinones. Its structure features a glycine moiety N-linked to a toluene core activated by an ortho-nitro group, facilitating downstream reductive cyclization.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value | Notes |

| IUPAC Name | N-(4-Methyl-2-nitrophenyl)glycine | Also: N-(2-Nitro-p-tolyl)glycine |

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Molecular Weight | 210.19 g/mol | Monoisotopic Mass: 210.06 |

| Physical State | Yellow to Orange Crystalline Solid | Characteristic of o-nitroanilines |

| Solubility | DMSO, DMF, Hot Ethanol | Limited solubility in water / cold ether |

| pKa (Acid) | ~3.8 (Carboxylic acid) | Predicted based on N-aryl glycine analogs |

| pKa (Base) | ~ -1.0 (Amine) | Weakly basic due to o-NO₂ electron withdrawal |

Part 2: Synthetic Methodologies

The synthesis of N-(4-Methyl-2-nitrophenyl)glycine presents a challenge due to the reduced nucleophilicity of the aniline nitrogen caused by the electron-withdrawing ortho-nitro group. Two primary routes are established: Nucleophilic Aromatic Substitution (SₙAr) (Preferred for purity) and N-Alkylation (Traditional).

Method A: Nucleophilic Aromatic Substitution (High Purity)

This route utilizes the lability of the fluorine atom in 4-fluoro-3-nitrotoluene, activated by the ortho-nitro group, to undergo displacement by glycine. This method avoids the formation of poly-alkylated byproducts common in direct alkylation.

Reaction Scheme: 4-Fluoro-3-nitrotoluene + Glycine + Base → N-(4-Methyl-2-nitrophenyl)glycine + HF

Protocol:

-

Reagents:

-

4-Fluoro-3-nitrotoluene (1.0 eq)

-

Glycine (1.2 eq)[1]

-

Sodium Bicarbonate (NaHCO₃, 2.5 eq)

-

Solvent: Ethanol/Water (2:1 v/v)

-

-

Procedure:

-

Dissolve glycine and NaHCO₃ in water.

-

Add solution of 4-fluoro-3-nitrotoluene in ethanol.

-

Reflux the mixture at 80–90°C for 12–16 hours . Monitor by TLC (formation of a polar, yellow spot).

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~3. The product will precipitate as a yellow solid.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

Method B: N-Alkylation of Aniline (Industrial)

This route involves the direct alkylation of 4-methyl-2-nitroaniline with chloroacetic acid. It requires forcing conditions due to the steric hindrance and electronic deactivation of the amine.

Protocol:

-

Reagents: 4-Methyl-2-nitroaniline, Chloroacetic acid, Sodium Acetate (buffer).

-

Conditions: Reflux in water or DMF at 100°C+ for 24+ hours.

-

Note: Yields are typically lower (40–60%) compared to Method A due to weak nucleophilicity.

Part 3: Visualization of Synthesis & Application

The following diagram illustrates the synthesis of the target molecule and its subsequent transformation into the bioactive scaffold 6-Methyl-3,4-dihydroquinoxalin-2(1H)-one .

Figure 1: Synthetic pathway from precursors to the quinoxalinone scaffold via the N-(4-Methyl-2-nitrophenyl)glycine intermediate.

Part 4: Applications in Drug Discovery

1. Quinoxaline Scaffold Synthesis The primary utility of N-(4-Methyl-2-nitrophenyl)glycine is as a precursor for 1,2,3,4-tetrahydroquinoxaline-2-ones .

-

Mechanism: Reduction of the nitro group (using H₂/Pd-C or Fe/AcOH) yields the corresponding aniline. The proximity of the primary amine to the carboxylic acid moiety facilitates a rapid, intramolecular condensation (lactamization) to form the 6-membered heterocycle.

-

Relevance: This scaffold is ubiquitous in glutamate receptor antagonists (AMPA/NMDA), kinase inhibitors, and potential anticancer agents.

2. Dye and Pigment Chemistry The compound serves as an intermediate for azo dyes where the glycine "tail" provides solubility adjustments or specific binding properties for textile applications.

Part 5: Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling:

-

Dust: Avoid inhalation; use a localized exhaust hood.

-

Skin Contact: Nitroanilines are readily absorbed through the skin. Wear nitrile gloves and long sleeves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

-

First Aid: In case of contact, wash immediately with soap and water. If ingested, seek medical attention (potential for methemoglobinemia typical of nitro-aromatics).

References

-

PubChem Compound Summary. (2025). Glycine, N-(4-nitrophenyl)- (Analog Reference). National Center for Biotechnology Information. Retrieved from [Link]

-

Molaid Chemical Database. (2025). N-(4-Cyano-2-nitrophenyl)glycine methyl ester (Structural Analog Data). Retrieved from [Link]

Sources

N-(2-nitro-p-tolyl)glycine CAS number and identifiers

N-(2-nitro-p-tolyl)glycine: Comprehensive Technical Guide on Identifiers, Synthesis, and Applications

Executive Summary

In the fields of medicinal chemistry and advanced materials science, ortho-nitroarylglycines serve as pivotal bifunctional building blocks. Specifically, N-(2-nitro-p-tolyl)glycine —also known by its IUPAC name, 2-((4-methyl-2-nitrophenyl)amino)acetic acid—provides an elegant, highly reactive scaffold for the synthesis of nitrogen-rich heterocycles such as quinoxalines, benzimidazoles, and indoles. This whitepaper provides a rigorous technical breakdown of its molecular identifiers, physicochemical properties, and field-proven synthetic protocols.

Molecular Identity & Physicochemical Profiling

While many simple amino acid derivatives have widely published CAS Registry Numbers, N-(2-nitro-p-tolyl)glycine is a specialized intermediate. It is frequently synthesized in situ or cataloged under proprietary chemical library identifiers rather than a single universally indexed public CAS number. Researchers typically reference it via its IUPAC nomenclature or SMILES string for structural database queries. For structural analogs, standard physicochemical data can be referenced via chemical databases like [1].

Table 1: Core Molecular Identifiers

| Property | Value |

| IUPAC Name | 2-((4-methyl-2-nitrophenyl)amino)acetic acid |

| Common Name | N-(2-nitro-p-tolyl)glycine |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| SMILES | Cc1ccc(NCC(=O)O)c([O-])c1 |

| CAS Registry Number | Proprietary/Unassigned (Specialized Intermediate) |

Table 2: Predicted Physicochemical Properties & Handling Implications

| Parameter | Value | Implication for Synthesis/Handling |

| Topological Polar Surface Area (tPSA) | 92.1 Ų | High polarity; requires polar aprotic solvents (e.g., DMF, DMSO) for reactions. |

| Hydrogen Bond Donors | 2 | Capable of strong intermolecular hydrogen bonding, aiding in crystallization. |

| Hydrogen Bond Acceptors | 5 | Exhibits excellent solubility in aqueous alkaline solutions. |

| LogP (Predicted) | ~1.8 | Moderately lipophilic upon protonation; enables straightforward organic extraction. |

Mechanistic Synthesis & Experimental Protocols

The most efficient route to N-(2-nitro-p-tolyl)glycine is via a mechanism.

Mechanistic Causality

The reaction utilizes 1-fluoro-4-methyl-2-nitrobenzene as the electrophile. The highly electronegative fluorine atom polarizes the C-F bond, while the ortho-nitro group strongly withdraws electron density via resonance. This dual effect dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate. Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaOH) to prevent the competitive hydrolysis of the starting halide to a phenol. Instead, K₂CO₃ selectively deprotonates the zwitterionic glycine, ensuring the primary amine is available as a potent nucleophile.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for N-(2-nitro-p-tolyl)glycine.

Step-by-Step Methodology (Self-Validating Protocol)

-

Reagent Preparation: Suspend glycine (1.2 eq, 15 mmol) and anhydrous K₂CO₃ (2.0 eq, 25 mmol) in 20 mL of a DMF/H₂O mixture (4:1 v/v).

-

Causality: The mixed solvent system ensures the solubility of both the inorganic base/amino acid (water) and the organic electrophile (DMF).

-

-

Electrophile Addition: Slowly add 1-fluoro-4-methyl-2-nitrobenzene (1.0 eq, 12.5 mmol) to the stirring suspension at room temperature.

-

Thermal Activation: Heat the reaction mixture to 85°C under a nitrogen atmosphere for 12 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) mobile phase. The complete disappearance of the high-Rf fluorobenzene spot indicates total consumption of the starting material.

-

-

Workup: Cool the mixture to room temperature and dilute with 50 mL of distilled water. Extract once with diethyl ether (20 mL) to remove any unreacted electrophile and non-polar organic impurities. Discard the organic layer.

-

Acidification & Precipitation: Carefully acidify the aqueous layer with 2M HCl dropwise until the pH reaches ~3.

-

Causality: The product exists as a highly soluble carboxylate salt in basic conditions. Acidification protonates the carboxylate, neutralizing the molecule and inducing rapid crystallization due to its drastically reduced aqueous solubility.

-

-

Isolation: Filter the resulting bright yellow precipitate under vacuum, wash with cold distilled water (2 × 10 mL), and dry in vacuo at 45°C to yield the pure target compound.

Downstream Applications: Heterocyclic Scaffolding

Compounds containing the 2-nitrophenylglycine motif are well-documented in literature for their structural uniqueness and utility in forming reductive amination products. Furthermore, similar amino acid derivatives have been explored extensively in for their pharmacological properties[2].

The most prominent application of N-(2-nitro-p-tolyl)glycine is its use as a precursor for quinoxalin-2-ones . By subjecting the compound to catalytic hydrogenation, the ortho-nitro group is reduced to an aniline derivative. This intermediate is highly reactive and spontaneously undergoes intramolecular condensation between the newly formed amine and the carboxylic acid, yielding a stable heterocyclic ring.

Figure 2: Downstream cyclization workflow yielding quinoxalinone derivatives.

References

-

National Center for Biotechnology Information. "Methyl 2-amino-2-(2-nitrophenyl)acetate". PubChem. Available at:[Link]

-

Kumar, A. et al. "Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds". NIScPR Online Periodicals Repository. Available at:[Link]

- European Patent Office. "Synthetic excitatory amino acids - EP0696577A1". Google Patents.

-

LibreTexts Chemistry. "Nucleophilic Aromatic Substitution". Organic Chemistry (Wade). Available at: [Link]

Sources

Physicochemical Profiling and Solubility Dynamics of N-(4-Methyl-2-nitrophenyl)glycine: A Technical Whitepaper

Executive Summary

In early-stage drug development and advanced organic synthesis, understanding the thermodynamic solubility of intermediate pharmacophores is critical for optimizing reaction conditions and in vitro bioassays. N-(4-Methyl-2-nitrophenyl)glycine presents a unique physicochemical dichotomy: it combines a bulky, hydrophobic aromatic core with a highly polar, ionizable tail.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the mechanistic drivers of this compound's solubility across aqueous and organic media. Because highly specific empirical data for this exact derivative is often proprietary, this guide synthesizes established physicochemical principles of the N-arylglycine class with a self-validating, field-proven protocol for determining true thermodynamic equilibrium solubility.

Mechanistic Drivers of Solubility (The "Why")

To predict and manipulate the solubility of N-(4-Methyl-2-nitrophenyl)glycine, we must first analyze its molecular architecture and the resulting intermolecular forces:

-

Aqueous Solubility & The pH-Partition Hypothesis: The molecule features a carboxylic acid (pKa ~2.5–3.5) and a secondary amine. However, the strongly electron-withdrawing nitro group at the ortho position drastically reduces the basicity of the amine. Consequently, the molecule does not form a highly soluble zwitterion at neutral pH. At physiological pH (7.4), the carboxylate is deprotonated, but the solvation energy gained is heavily counteracted by the lipophilicity of the 4-methyl-2-nitrophenyl moiety. As is characteristic of the broader N-arylglycine class, these compounds are notoriously difficult to crystallize from aqueous media and are often described in the literature as being "soluble in almost everything but 100% water"[1].

-

Organic Solvent Affinity: In organic media, the compound exhibits a vastly different profile. The presence of the nitro group and the carboxylic acid allows for strong dipole-dipole interactions and hydrogen bonding. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) readily disrupt the compound's crystal lattice. Furthermore, apparent solubility testing on similar pharmaceutical compounds demonstrates that polar protic solvents (like ethanol and methanol) generally yield "soluble" to "freely soluble" profiles due to their ability to act as both hydrogen bond donors and acceptors[2].

Predictive Quantitative Solubility Matrix

Based on the structural thermodynamics described above and standard USP <1236> descriptive criteria, the following table summarizes the predictive quantitative solubility profile for N-(4-Methyl-2-nitrophenyl)glycine.

Table 1: Predictive Solubility Matrix and Mechanistic Rationale

| Solvent System | USP Solubility Classification | Estimated Range (mg/mL) | Mechanistic Rationale |

| Deionized Water (pH ~7.0) | Very Slightly Soluble | 0.1 – 1.0 | High lipophilicity of the aromatic core overcomes the solvation energy of the polar tail. |

| 0.1N HCl (pH 1.2) | Practically Insoluble | < 0.1 | The carboxylic acid is fully protonated (unionized), maximizing the molecule's hydrophobicity[3]. |

| Phosphate Buffer (pH 7.4) | Slightly Soluble | 1.0 – 10.0 | Deprotonation of the carboxylic acid forms a soluble anion, though limited by the bulky hydrophobic core. |

| Ethanol / Methanol | Soluble | 33.0 – 100.0 | Polar protic solvents disrupt the crystalline lattice via hydrogen bonding with the nitro and amine groups[2]. |

| DMSO / DMF | Freely Soluble | 100.0 – 1000.0 | Strong dipole-dipole interactions between the polar aprotic solvent and the molecule's functional groups. |

Self-Validating Protocol: Equilibrium Solubility Determination

To transition from predictive models to empirical data, a rigorous, self-validating experimental design is required. Kinetic (apparent) solubility methods are prone to supersaturation artifacts. Therefore, I mandate the Saturation Shake-Flask Method , aligned with OECD Test Guideline 105[4] and USP <1236>[3][5], to determine true thermodynamic equilibrium.

Step-by-Step Methodology

-

Preparation of the Solid Phase: Weigh an excess amount of N-(4-Methyl-2-nitrophenyl)glycine (e.g., 50 mg) into a series of borosilicate glass vials. The excess ensures that a solid pellet remains at the end of the test, which is the fundamental thermodynamic requirement for equilibrium[3].

-

Solvent Addition & Equilibration: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer) to each vial. Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM.

-

Sequential Sampling (The Validation Loop): True equilibrium is a state, not a timepoint. Sample the vials at 24 hours and 48 hours. The suitability of the selected equilibration time must be empirically verified[3].

-

Phase Separation & Adsorption Mitigation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical Causality: Filter adsorption studies are mandatory; you must discard the first 10% to 20% of the filtrate to saturate the filter membrane and prevent the artificial deflation of your solubility metrics[6].

-

Analytical Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a validated calibration curve.

-

Data Validation (Trustworthiness Check): Compare the calculated concentration at 24 hours versus 48 hours. The experiment is only considered valid and at equilibrium if the variance between successive time points is <15%[4]. If the variance exceeds this threshold, extend the equilibration time to 72 hours.

Advanced Formulation Strategies for Bioassays

When preparing N-(4-Methyl-2-nitrophenyl)glycine for in vitro bioassays, researchers often dissolve the compound in DMSO to create a highly concentrated stock solution. However, when this stock is spiked into an aqueous assay medium, the compound may rapidly precipitate ("crash out").

To prevent this, OECD guidelines suggest strictly controlling the co-solvent volume fraction—typically keeping DMSO below 1% to 2% (v/v)—to maintain a true homogeneous solution without inducing inhomogeneous distribution of the chemical[4]. If higher concentrations are required to maintain "sink conditions" for dissolution testing, the addition of biologically relevant surfactants (e.g., Tween 80 or SDS) may be employed, provided the surfactant does not share a common-ion that could suppress ionization[7].

Workflow Visualization

The following diagram maps the logical flow and self-validating feedback loop of the equilibrium solubility protocol described above.

Workflow for Equilibrium Solubility Determination based on USP <1236> and OECD 105 guidelines.

References

- USP 1236 Solubility Measurements Guide | PDF | Acid Dissociation Constant - Scribd Source: Scribd URL

- USP <1236>: Solubility Measurements Chapter - Biorelevant.

- Source: Korea University (korea.ac.kr)

- Source: FDA.

- Source: Biorelevant.

- Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies Source: MDPI URL

- Thieme - Who we serve (N-arylglycine Chemistry)

Sources

Architectural and Thermodynamic Profiling of N-(4-Methyl-2-nitrophenyl)glycine: A Technical Guide

Executive Synopsis For researchers and drug development professionals, understanding the physical and thermodynamic properties of synthetic intermediates is critical for optimizing reaction conditions, scaling up processes, and ensuring downstream purity. This whitepaper provides an in-depth mechanistic analysis of the physical appearance and melting point dynamics of N-(4-Methyl-2-nitrophenyl)glycine , a highly functionalized amino acid derivative. By deconstructing the molecular architecture, we establish the causality behind its observable properties and provide self-validating experimental protocols for its synthesis and thermal characterization.

Molecular Architecture & Chromophoric Causality

Physical Appearance: The compound typically presents as a vibrant orange-to-yellow crystalline powder .

The Causality of Color: The physical color of N-(4-Methyl-2-nitrophenyl)glycine is not arbitrary; it is a direct manifestation of its electronic structure. The molecule features an ortho-relationship between a secondary amine (-NH-, an electron-donating group) and a nitro group (-NO₂, a strong electron-withdrawing group) on a benzene scaffold. This "push-pull" configuration establishes a robust intramolecular charge transfer (ICT) network.

The ICT transition absorbs photons in the blue/violet region of the visible spectrum (approx. 400–450 nm), causing the crystals to reflect the complementary colors of yellow and orange. Furthermore, the addition of the 4-methyl group (a weak electron donor via hyperconjugation) subtly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift that deepens the yellow hue compared to unsubstituted analogs.

Thermodynamic Profiling: Melting Point Dynamics

Melting Point Range: Estimated at 150–165 °C .

The Causality of Thermal Transitions: To understand the melting point of N-(4-Methyl-2-nitrophenyl)glycine, we must analyze its crystal lattice energetics. The unsubstituted parent compound, N-(2-nitrophenyl)glycine, has a highly documented melting point of 196.16 °C ()[1].

The introduction of the 4-methyl group introduces structural asymmetry. While the carboxylic acid moiety continues to form strong, stabilizing intermolecular hydrogen-bonded dimers (which provide the baseline high melting point), the steric bulk of the methyl group disrupts the highly symmetrical packing found in the parent molecule. This increased free volume within the crystal lattice lowers the overall lattice energy, thereby depressing the melting point to the 150–165 °C range.

Understanding this thermal profile is crucial when utilizing the compound in high-temperature synthetic steps. For instance, N-(4-Methyl-2-nitrophenyl)glycine is known to undergo thermally-driven cyclization in acetic anhydride to yield complex scaffolds like 5-methylbenzimidazole 3-oxide ()[2].

Fig 1. Thermodynamic and structural vectors governing the melting point dynamics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that purity and thermal data are intrinsically verified during the workflow.

Fig 2. Self-validating synthetic and analytical workflow for N-(4-Methyl-2-nitrophenyl)glycine.

3.1 Synthesis & Isolation Workflow

-

Reaction Setup: Suspend 4-methyl-2-nitroaniline (1.0 eq) and chloroacetic acid (1.5 eq) in an aqueous ethanol solvent system.

-

Catalysis: Add sodium bicarbonate (2.0 eq) to neutralize the acid and act as a scavenger for the generated HCl. Reflux for 12 hours.

-

Workup: Cool the mixture to ambient temperature and slowly acidify with 2M HCl to pH 2. This forces the precipitation of the free carboxylic acid.

-

Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the bright yellow starting aniline (high Rf) and the appearance of a distinct low Rf spot confirms conversion.

-

Purification: Recrystallize the crude orange solid from boiling ethanol/water. Causality: The mixed solvent system leverages a steep solubility gradient; the compound is highly soluble in hot ethanol but insoluble in water, allowing for controlled, slow crystal nucleation as the solution cools.

-

Validation Checkpoint 2: Isolate the first crop of crystals. Concentrate the mother liquor to yield a second crop. If the second crop exhibits a melting point depression of >3 °C compared to the first, the primary crop is validated as chemically pure, while the second crop contains concentrated impurities.

3.2 Rigorous Melting Point Determination

Standard capillary melting point methodologies are critical for validating amino acid derivatives ()[3]. Furthermore, personnel must handle nitrophenyl compounds with appropriate PPE, as they are documented skin sensitizers ()[4].

-

Sample Preparation: Triturate the purified crystals into a fine powder using an agate mortar. Causality: A fine powder maximizes surface area and eliminates insulating air pockets, ensuring uniform heat transfer through the sample matrix.

-

Capillary Loading: Pack the powder tightly into a glass melting point capillary to a depth of exactly 2–3 mm.

-

Apparatus Calibration: Prior to analysis, calibrate the melting point apparatus using a known standard (e.g., salicylic acid, mp 158–161 °C) to verify thermocouple accuracy.

-

Thermal Ramping: Rapidly heat the apparatus to 130 °C, then drastically reduce the ramp rate to 1–2 °C/min. Causality: A slow ramp rate near the expected melting point allows the sample and the heating block to reach thermal equilibrium. Rapid heating artificially inflates the recorded melting point due to thermal lag.

-

Validation Checkpoint 3: Observe the phase transition. A sharp melting range (ΔT ≤ 2 °C) validates the absolute purity of the crystalline lattice. A broad or depressed range indicates the presence of residual solvent or unreacted starting material.

Data Synthesis & Comparative Analysis

The table below consolidates the quantitative thermodynamic data, illustrating the structural impact of the 4-methyl substitution on the crystal lattice.

| Compound | Substituent Profile | Physical State & Color | Documented/Estimated MP (°C) | Lattice Disruption Factor |

| N-(2-Nitrophenyl)glycine | Unsubstituted | Yellow crystalline solid | 196.16 | Baseline (High Symmetry) |

| N-(4-Methyl-2-nitrophenyl)glycine | 4-Methyl | Orange-yellow powder | 150–165 | High (Steric Asymmetry) |

References

-

Title: N-(2-Nitrophenyl)glycine | C8H8N2O4 | CID 21554 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Dissertations / Theses: 'Imidazolate' Source: Grafiati URL: [Link]

-

Title: Supporting Information Synthesis of Various Acylating Agents Directly from Carboxylic Acids Source: Figshare URL: [Link]

Sources

Safety data sheet (SDS) for N-(2-nitro-p-tolyl)glycine derivatives

Technical Safety Guide: N-(2-nitro-p-tolyl)glycine Derivatives

Part 1: Executive Summary & Chemical Identity

Directive: This guide serves as a dynamic Safety Data Sheet (SDS) framework for N-(2-nitro-p-tolyl)glycine and its structural derivatives. Unlike standard commercial reagents, these compounds are often synthesized in-house for medicinal chemistry (e.g., sydnone synthesis) or metabolic studies.

Critical Safety Insight: The toxicity profile of this class is dominated by the nitroaniline core . While the glycine moiety increases water solubility and facilitates renal excretion (a detoxification pathway), metabolic cleavage or impurities (unreacted starting material) can present severe methemoglobinemia risks.

Chemical Characterization

| Property | Specification |

| Chemical Name | N-(4-methyl-2-nitrophenyl)glycine |

| Common Synonyms | N-(2-nitro-p-tolyl)glycine; 2-[(4-methyl-2-nitrophenyl)amino]acetic acid |

| CAS Number | Not Listed (Analog: N-(2-nitrophenyl)glycine CAS 5427-99-6) |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Physical State | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, Methanol, dilute aqueous base; Poor in water (neutral pH) |

Structural Visualization

The following diagram clarifies the specific regiochemistry implied by "2-nitro-p-tolyl" (Methyl at para, Nitro at ortho relative to the amine).

Figure 1: Structural assembly of N-(2-nitro-p-tolyl)glycine showing functional group positioning.[1][2][3][4]

Part 2: Hazard Identification (GHS Classification)

Scientific Rationale: As a specific experimental data set for this derivative is likely unavailable, we apply a Read-Across Strategy based on the parent compound (4-methyl-2-nitroaniline) and the close analog (N-(2-nitrophenyl)glycine).

Core Hazards

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. |

| STOT - Repeated | Category 2 | Warning | H373: May cause damage to blood (Methemoglobinemia) through prolonged exposure. |

| Aquatic Toxicity | Category 3 | - | H412: Harmful to aquatic life with long-lasting effects. |

The Methemoglobinemia Risk

Nitroaniline derivatives are notorious for inducing methemoglobinemia—a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, losing its ability to transport oxygen.

-

Mechanism: In vivo reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH).

-

Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue, and dizziness.

-

Differentiation: The glycine derivative is less lipophilic than the parent aniline, potentially reducing skin absorption, but oral toxicity remains a critical concern.

Part 3: Synthesis & Impurity Management

Expert Insight: In a research setting, the purity of the compound dictates the safety profile. The synthesis typically involves reacting 4-methyl-2-nitroaniline with chloroacetic acid .

Critical Hazard: The starting material (4-methyl-2-nitroaniline) is significantly more toxic (Acute Tox 3) than the product. An incomplete reaction leaves residual toxic aniline in the final product.

Synthesis & Impurity Flow

Figure 2: Synthesis workflow highlighting the risk of carry-over toxicity from starting materials.

Protocol for Safety Verification:

-

TLC Monitoring: Ensure complete consumption of the starting aniline.

-

Acid Wash: The product (an acid) can be dissolved in bicarbonate; unreacted aniline (a weak base) will remain in the organic layer, allowing for effective separation.

Part 4: Handling, Storage & Stability

Technical Handling Protocol

-

Engineering Controls: Use a chemical fume hood. Local exhaust ventilation is mandatory if dust is generated.[5]

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat.

-

Dust Control: Nitroaromatic dusts are often electrostatic. Use anti-static liners or wet-wiping methods for cleanup.

Storage Conditions

-

Light Sensitivity: Nitro compounds can undergo photochemical degradation (nitro-to-nitroso rearrangement). Store in amber vials or foil-wrapped containers.

-

Temperature: Store at +2°C to +8°C (Refrigerated) to prevent slow decarboxylation of the glycine moiety.

-

Incompatibilities:

-

Strong Bases: Will form the water-soluble salt (intended use) but may also induce hydrolysis at high temperatures.

-

Reducing Agents (Zn/HCl, SnCl2): Will reduce the nitro group to an amine, drastically changing the chemical identity and toxicity.

-

Part 5: Emergency Response & First Aid

Self-Validating Response System: The presence of cyanosis (blue skin) is the primary indicator of exposure to this class of compounds.

| Exposure Route | Immediate Action | Medical Note |

| Inhalation | Remove to fresh air.[5][6][7][8][9] Keep warm and at rest. | Monitor for delayed pulmonary edema and methemoglobinemia. |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol (increases absorption). | Nitro compounds absorb transdermally. Watch for systemic signs.[10] |

| Eye Contact | Rinse cautiously with water for 15 min.[10] Remove contact lenses.[9] | Mechanical irritation is likely; pH check required (acidic moiety). |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Administer activated charcoal if within 1 hour. |

Antidote (Medical Professionals Only): If Methemoglobinemia is confirmed (>30% MetHb): Methylene Blue (1-2 mg/kg IV).

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21554, N-(2-Nitrophenyl)glycine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-nitroaniline (CAS 88-74-4). Retrieved from [Link]

-

Ueki, H., et al. (2003). Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine. Journal of Organic Chemistry. Retrieved from [Link]

-

Bornaghi, L. F., et al. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester.[3][11] Acta Crystallographica Section E. Retrieved from [Link]

-

World Health Organization (WHO). Nitrogen Oxides and Nitro Compounds (CICAD 46). International Programme on Chemical Safety. Retrieved from [Link]

Sources

- 1. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains [mdpi.com]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

The Acid-Base Thermodynamics of N-Aryl Glycine Derivatives: pKa Determination, Substituent Effects, and Synthetic Applications

Executive Summary

N-aryl glycines, such as N-phenylglycine (anilinoacetic acid), represent a unique class of non-proteinogenic α-amino acids. Unlike their aliphatic counterparts, the nitrogen atom in N-aryl glycines is conjugated with an aromatic ring. This structural feature fundamentally alters the molecule's electron density, basicity, and thermodynamic behavior. This whitepaper provides an in-depth analysis of the pKa values of N-aryl glycine derivatives, the mechanistic causality behind their acid-base shifts, and the self-validating experimental protocols required to measure them accurately.

Structural and Electronic Foundations

In standard aliphatic amino acids like glycine, the amino group is highly basic (pKa ~9.60) and the carboxylic acid is moderately acidic (pKa ~2.34). N-phenylglycine, however, replaces one of the amine protons with a phenyl ring[1]. This substitution introduces two competing electronic effects:

-

Resonance Delocalization: The lone pair of electrons on the nitrogen atom delocalizes into the π-system of the aromatic ring. This stabilizes the neutral amine, drastically reducing its affinity for a proton.

-

Inductive Withdrawal: The protonated N-phenyl group acts as a strong electron-withdrawing group (EWG) via the σ-bond framework, pulling electron density away from the adjacent carboxylic acid and stabilizing the carboxylate anion.

These combined effects compress the zwitterionic range of the molecule, shifting both pKa values downward significantly[2].

Fig 1. Macroscopic acid-base equilibria of N-phenylglycine across pH ranges.

Quantitative Data: pKa Values and Substituent Effects

The macroscopic acid dissociation constants (pKa) govern the ionization state of the molecule. For the parent compound, N-phenylglycine, the values are experimentally established as pKa1 = 1.83 and pKa2 = 4.39 at 25 °C[3].

By modifying the aromatic ring with various substituents in the para position, researchers can fine-tune the pKa values according to linear free-energy relationships (Hammett equation). Electron-donating groups (EDGs) slightly increase basicity, while electron-withdrawing groups (EWGs) further depress it.

Table 1: Thermodynamic Data of Glycine and N-Aryl Derivatives

| Derivative | Substituent (Para) | Hammett σp | pKa1 (COOH) | pKa2 (NH2+) |

| Glycine (Reference) | N/A | N/A | 2.34 | 9.60 |

| N-Phenylglycine | -H | 0.00 | 1.83 | 4.39 |

| N-(4-Methoxyphenyl)glycine | -OCH3 (EDG) | -0.27 | ~1.88 | ~4.85 |

| N-(4-Chlorophenyl)glycine | -Cl (EWG) | +0.23 | ~1.75 | ~3.90 |

| N-(4-Nitrophenyl)glycine | -NO2 (Strong EWG) | +0.78 | ~1.60 | ~2.50 |

*Values estimated via Hammett equation linear free-energy relationships based on the parent scaffold.

Experimental Methodologies for pKa Determination

Determining the pKa of N-aryl glycines presents unique analytical challenges. The low aqueous solubility of these compounds often necessitates the use of co-solvents (e.g., DMSO or methanol), which alters the dielectric constant of the medium and skews the apparent pKa. Furthermore, the close proximity of pKa1 (1.83) to the acidic baseline of water makes standard glass electrode responses non-linear and unreliable.

To overcome this, UV-Vis Spectrophotometry is the preferred method over potentiometry. UV-Vis isolates the specific electronic transitions of the aniline chromophore. Because the protonation of the nitrogen atom disrupts its resonance with the aromatic ring, a massive hypsochromic shift is observed. This provides a direct, species-specific measurement that is immune to background electrolyte interference, establishing a higher degree of analytical trustworthiness.

Protocol: Self-Validating UV-Vis Spectrophotometric Titration

-

Sample Preparation: Dissolve the N-aryl glycine derivative in a 0.1 M ionic strength background electrolyte (e.g., KCl) to maintain constant activity coefficients. If a co-solvent is required, prepare multiple fractions (e.g., 10%, 20%, 30% MeOH) to allow for Yasuda-Shedlovsky extrapolation to 0% organic solvent.

-

Titration Execution: Adjust the pH from 1.0 to 7.0 using standardized HCl and NaOH. Allow 3 minutes for thermal and chemical equilibration between additions.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (200–400 nm) at each pH increment.

-

Internal Validation (The Trust Mechanism): Overlay all acquired spectra. The protocol validates itself through the emergence of sharp, distinct isosbestic points . If an isosbestic point is absent or drifts, the system automatically flags the presence of side reactions (e.g., oxidative degradation of the aniline moiety) or precipitation, invalidating the run before flawed data can be extracted.

-

Chemometric Extraction: Apply Principal Component Analysis (PCA) or Target Factor Analysis to deconvolute overlapping spectral bands and extract precise pKa1 and pKa2 values.

Fig 2. Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Applications in Advanced Chemical Synthesis

Understanding the exact pKa values of N-aryl glycines is not merely an academic exercise; it is critical for modern synthetic applications. N-aryl glycines are highly valued in photoredox catalysis and cross-dehydrogenative coupling (CDC)[4].

Their specific pKa values dictate their oxidation potentials. Under mildly basic conditions (pH > 4.4), the molecule exists entirely as an anion. This anionic form acts as a potent single-electron donor to excited-state photocatalysts (e.g., Ruthenium or Iridium complexes). Upon donating an electron, the resulting radical cation undergoes rapid, irreversible decarboxylation (loss of CO2) to generate a highly reactive α-amino radical, which can be trapped by various nucleophiles to synthesize complex peptidomimetics and pharmaceutical intermediates[4].

Fig 3. Photoredox-catalyzed decarboxylative coupling pathway of N-aryl glycines.

References

-

"N-Phenylglycine - Wikipedia", Wikipedia. URL:[Link]

-

"Dissociation Constants of Organic Acids and Bases", Scribd. URL:[Link]

-

"Anilinoacetic acid (CAS 103-01-5) Properties", LookChem. URL: [Link]

-

"A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides", RSC Advances (2025). URL:[Link]

Sources

Whitepaper: Stability Profile and Degradation Kinetics of N-(4-Methyl-2-nitrophenyl)glycine Under Ambient Conditions

Executive Summary

N-(4-Methyl-2-nitrophenyl)glycine (N4M2NPG) is a highly functionalized amino acid derivative frequently utilized as a synthetic intermediate and a structural motif in advanced drug discovery. While its crystalline form exhibits a baseline of thermal stability, its molecular architecture—specifically the ortho-nitroaniline moiety—predisposes it to distinct degradation pathways under standard ambient conditions (20–25°C, atmospheric oxygen, and ambient laboratory lighting).

As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive mechanistic analysis of N4M2NPG’s stability. By dissecting its photolability and oxidative susceptibility, and by outlining self-validating analytical protocols, this document serves as an authoritative framework for researchers ensuring molecular integrity during formulation and storage.

Structural Causality & Chemical Dynamics

The stability profile of N4M2NPG is not arbitrary; it is strictly dictated by the electronic and steric interplay of three key structural features:

-

The Ortho-Nitro Effect: The proximity of the strongly electron-withdrawing nitro group to the secondary amine and the alpha-carbon of the glycine moiety is the primary driver of ambient instability. Similar to well-documented ortho-nitrobenzyl protecting groups, the nitro group can be excited by UV and visible light to a triplet state, initiating an intramolecular hydrogen abstraction event [1].

-

The 4-Methyl Substitution: The methyl group at the para position relative to the amine donates electron density via hyperconjugation. This slightly increases the electron density of the aromatic ring, causing a bathochromic shift (red-shift) in the molecule's absorption spectrum. Consequently, N4M2NPG absorbs more efficiently in the visible blue-light region, increasing its susceptibility to standard laboratory fluorescent and LED lighting [2].

-

The Secondary Amine & Carboxylic Acid: While the terminal carboxylic acid is hydrolytically stable, the secondary amine is susceptible to slow auto-oxidation in the presence of atmospheric oxygen. This process is only marginally hindered by the steric bulk of the adjacent nitro group [3].

Degradation Pathways under Ambient Conditions

Under standard ambient laboratory conditions, N4M2NPG undergoes two primary modes of degradation. Understanding the causality behind these pathways is critical for designing effective storage protocols.

-

Photochemical Degradation (Primary Pathway): Upon absorption of ambient photons (λ < 450 nm), the nitro group enters an excited (n, π*) triplet state. This state facilitates a rapid intramolecular hydrogen abstraction from the adjacent methylene group of the glycine moiety, forming a transient biradical intermediate. Subsequent rearrangement leads to decarboxylation and cleavage, yielding nitroso-aromatic byproducts and formaldehyde [4].

-

Oxidative Degradation (Secondary Pathway): Prolonged exposure to atmospheric oxygen leads to the slow oxidation of the secondary amine, generating N-oxide or hydroxylamine derivatives. This pathway is significantly slower than photolysis but becomes a primary concern during the long-term storage of solid-state materials in non-inert atmospheres.

Photochemical and oxidative degradation pathways of N4M2NPG under ambient exposure.

Quantitative Stability Data

The following table synthesizes the degradation kinetics of N4M2NPG under various environmental conditions. This matrix serves as a predictive tool for formulation scientists.

| Environmental Condition | Temperature | Illumination | Atmosphere | Expected Half-Life (t₁/₂)* | Primary Degradant |

| Standard Ambient | 25°C | Ambient Lab Light | Air (Ambient) | 14 - 21 Days | Nitroso-derivatives (Photolysis) |

| Dark Storage | 25°C | None (Amber/Foil) | Air (Ambient) | > 12 Months | N-Oxide adducts (Oxidation) |

| Inert & Dark | 4°C | None | Argon/Nitrogen | > 36 Months | None (Stable) |

| Aqueous Solution | 25°C | Ambient Lab Light | Air (Dissolved O₂) | 48 - 72 Hours | Cleaved aniline derivatives |

*Note: Half-life estimates are modeled based on 1.0 mg/mL solution concentrations and standard solid-state surface area exposure.

Experimental Workflows: Stability-Indicating Protocols

To rigorously quantify the stability of N4M2NPG, a self-validating experimental workflow must be employed. As a principle of trustworthy analytical science, every variable in the following ICH Q1B-compliant methodology is internally controlled to isolate photolytic degradation from thermal and oxidative pathways.

Protocol: Ambient Stability and Photodegradation Assay

-

Step 1: Sample Preparation & Aliquoting

-

Action: Prepare a 1.0 mg/mL stock solution of N4M2NPG in HPLC-grade Methanol/Water (50:50, v/v). Aliquot 1 mL into three sets of vials: (A) Clear glass, (B) Amber glass, and (C) Clear glass purged with Argon.

-

Causality: Methanol/Water ensures full solubility while mimicking physiological assay conditions. The three vial types create a self-validating matrix: Set A tests total ambient degradation, Set B isolates thermal/oxidative effects by blocking light, and Set C isolates photolysis by removing oxygen.

-

-

Step 2: Environmental Exposure

-

Action: Place all vials in a controlled environmental chamber at 25°C and 60% Relative Humidity. Expose to a cool-white fluorescent source targeting an overall illumination of 1.2 million lux hours.

-

Causality: This standardizes "ambient" conditions to ICH Q1B guidelines, ensuring absolute reproducibility across different laboratories and preventing anecdotal stability claims.

-

-

Step 3: Serial Sampling

-

Action: Extract 50 µL aliquots at Day 0, Day 1, Day 3, Day 7, and Day 14. Immediately quench the samples by freezing at -80°C until analysis.

-

Causality: Serial sampling provides the necessary data points for accurate first-order kinetic modeling. Freezing instantly halts all degradation pathways, preserving the exact chemical state at the precise time of sampling.

-

-

Step 4: HPLC-DAD-MS Analysis

-

Action: Analyze samples using a C18 reverse-phase column. Use a Diode Array Detector (DAD) scanning 200-600 nm, coupled in-line with an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Causality: DAD is critical here because the degradation of the nitroaromatic chromophore results in a distinct hypsochromic shift, allowing real-time optical differentiation between the intact parent molecule and its photoproducts. The MS provides the exact molecular weight of the degradants, confirming the cleavage mechanism.

-

Self-validating experimental workflow for ambient stability and forced degradation.

Best Practices for Formulation and Storage

Based on the mechanistic data outlined above, drug development professionals handling N4M2NPG must implement the following controls to guarantee compound integrity:

-

Actinic Hazard Mitigation: All synthetic and analytical workflows involving N4M2NPG in solution must be conducted under low-actinic (amber) laboratory lighting or within foil-wrapped vessels to prevent premature photolysis.

-

Storage Parameters: Solid-state bulk material must be stored in tightly sealed amber glass containers, backfilled with an inert gas (Argon or Nitrogen) to prevent auto-oxidation, and maintained at or below 4°C.

-

Aqueous Formulation: If formulated into aqueous buffers for biological assays, solutions should be freshly prepared immediately prior to use. If long-term storage of the formulated product is required, lyophilization into a dry powder is mandatory to prevent accelerated aqueous photolysis and hydrolysis.

References

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects – National Institutes of Health (PMC). Available at:[Link]

-

Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer mechanism in the excited state – Canadian Science Publishing. Available at:[Link]

-

Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks – MDPI. Available at:[Link]

-

N-(2-Nitrophenyl)glycine | C8H8N2O4 | CID 21554 – PubChem (NIH). Available at:[Link]

Sources

Technical Guide: Engineering N-Substituted Glycine Derivatives (Peptoids) for Therapeutic Applications

Executive Summary

This guide synthesizes current literature and field-proven methodologies for the design, synthesis, and application of N-substituted glycine derivatives (peptoids) . Unlike α-peptides, where the side chain is attached to the α-carbon, peptoids carry the side chain on the backbone nitrogen.[1][2] This structural shift confers complete resistance to proteolytic degradation and allows for the incorporation of hundreds of chemically diverse primary amines.

This whitepaper is designed for researchers transitioning from peptide chemistry to peptidomimetics, providing actionable protocols for the sub-monomer synthesis method , strategies for controlling cis/trans isomerism , and insights into developing antimicrobial and pulmonary surfactant candidates.

Part 1: Structural Fundamentals & The Isomerism Challenge

The Peptoid Backbone vs. Peptides

The absence of the amide proton and the chiral center on the backbone fundamentally alters the folding landscape.

-

Peptides: Stabilized by backbone Hydrogen bonds (

) and -

Peptoids: Lack backbone H-bond donors. Folding is driven by steric repulsion, electronic effects (

), and side-chain interactions.

Controlling Cis/Trans Isomerism

The tertiary amide bond in peptoids allows for facile isomerization between cis and trans conformations (

Engineering Control Mechanisms:

-

Steric Bulk: Incorporating

-chiral bulky side chains (e.g., N-(S)-1-phenylethyl glycine, Nspe ) restricts backbone rotation, forcing the amide into the cis conformation and inducing polyproline type-I-like helices. -

Electronic Effects: Interactions between side-chain functional groups and the backbone carbonyl (

) can stabilize specific rotamers.

Part 2: The Synthetic Engine (Sub-Monomer Protocol)

The "Sub-monomer" method (Zuckermann et al.) is the industry standard, superior to monomer coupling because it eliminates the need for N-protected amino acid synthesis. It builds the polymer directly on the resin using two cheap, commercially available reagents: Bromoacetic acid and Primary amines .

Workflow Visualization

The following diagram illustrates the iterative two-step cycle.

Caption: The Zuckermann sub-monomer cycle. Step 1 installs the backbone carbon; Step 2 installs the side chain and regenerates the nucleophilic amine.

Standard Operating Procedure (Manual Synthesis)

Reagents:

-

Resin: Rink Amide MBHA (0.6 mmol/g loading).

-

Acylation Cocktail: 0.6 M Bromoacetic acid in DMF + 3.2 M DIC (Diisopropylcarbodiimide).

-

Displacement Solution: 1.0–2.0 M Primary Amine in NMP (N-methylpyrrolidone).

Protocol:

-

Swelling: Swell resin in DMF for 20 min. Deprotect Fmoc (if applicable) with 20% piperidine/DMF.

-

Step 1 (Acylation): Add Acylation Cocktail to resin. Shake at 35°C for 20 min. Wash with DMF (3x).

-

Mechanism:[3] Forms a reactive

-bromoacetamide on the resin.

-

-

Step 2 (Displacement): Add Displacement Solution. Shake at 35°C for 30–60 min. Wash with DMF (3x).

-

Monitoring: Use the Chloranil Test for secondary amines (Blue = Positive/Free amine). Note: The Kaiser test is unreliable for secondary amines.

-

Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5%

for 2 hours.

Part 3: Therapeutic Applications & Mechanism[5][6][7]

Antimicrobial Peptoids (AMP Mimics)

Peptoids can mimic the amphipathic nature of Antimicrobial Peptides (AMPs) like magainin. By alternating cationic (e.g., Nlys) and hydrophobic (e.g., Nspe) residues, peptoids can disrupt bacterial membranes without being degraded by proteases.

Mechanism of Action: Unlike antibiotics that target specific enzymes, peptoid AMPs act via non-specific membrane disruption , reducing the likelihood of resistance development.

Caption: The "Carpet Model" mechanism where amphipathic peptoids accumulate on the surface, inducing membrane lysis.

Lung Surfactant Mimics

Synthetic lung surfactants are critical for treating Respiratory Distress Syndrome (RDS). Peptoids mimicking Surfactant Protein B (SP-B) and C (SP-C) have shown promise.[4][5][6][7]

-

Design Strategy: Use helical peptoids (patterned with Nspe) to mimic the amphipathic helices of SP-B.

-

Advantage: Natural SP-B is hydrophobic and aggregates easily; peptoid mimics are stable and can be engineered for optimal lipid spreading.

-

Key Finding: "Hybrid" peptoids with N-terminal alkylation (mimicking SP-C palmitoylation) show superior surface activity in pulsating bubble surfactometry.

Part 4: Data & Comparison

Table 1: Comparative Analysis of Peptides vs. Peptoids

| Feature | Peptoids (N-substituted Glycines) | |

| Proteolytic Stability | Low ( | High (Completely resistant) |

| Backbone Chirality | Yes ( | No (Achiral glycine backbone) |

| Hydrogen Bonding | Backbone Donors ( | None (Acceptors only) |

| Synthesis Cost | High (Protected amino acids) | Low (Primary amines + Bromoacetic acid) |

| Conformation | Stable Secondary Structures | Flexible (Requires bulky side chains to fold) |

| Immunogenicity | High risk | Generally Low |

Part 5: Advanced Architectures (Macrocycles)

To further rigidify the backbone and improve binding affinity, macrocyclization is employed.[2][8]

Method: Ring-Closing Metathesis (RCM) Instead of head-to-tail lactamization (which can be slow), RCM uses alkene-functionalized side chains (e.g., N-allylglycine).

-

Synthesize linear peptoid with two N-allyl residues.

-

Treat with Grubbs' Catalyst (Generation I or II) in solution.

-

Result: A "stapled" peptoid macrocycle with enhanced cell permeability.

References

-

Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

-

Tran, H., et al. (2011). "Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets." Journal of Visualized Experiments. Link

-

Seurynck-Servoss, S. L., et al. (2010). "Mimicking SP-C palmitoylation on a peptoid-based SP-B analogue markedly improves surface activity." Biochimica et Biophysica Acta. Link

-

Chongsiriwatana, N. P., et al. (2008). "Peptoids that mimic the structure and function of host defense peptides." Proceedings of the National Academy of Sciences. Link

-

Yoo, B., & Kirshenbaum, K. (2008). "Peptoid macrocycles: making the rounds with peptidomimetics." Current Opinion in Chemical Biology. Link

Sources

- 1. Synthesis and antimicrobial applications of α-peptoid polymers - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03968A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. web.stanford.edu [web.stanford.edu]

- 5. escholarship.org [escholarship.org]

- 6. Mimicking SP-C palmitoylation on a peptoid-based SP-B analogue markedly improves surface activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic surfactant containing SP-B and SP-C mimics is superior to single-peptide formulations in rabbits with chemical acute lung injury [PeerJ] [peerj.com]

- 8. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of N-(4-Methyl-2-nitrophenyl)glycine

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-Methyl-2-nitrophenyl)glycine from 4-methyl-2-nitroaniline. N-(4-Methyl-2-nitrophenyl)glycine is a valuable intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. This protocol details a robust and reproducible method based on the nucleophilic substitution reaction between 4-methyl-2-nitroaniline and chloroacetic acid. The narrative emphasizes the chemical principles underpinning the experimental design, potential challenges, and safety considerations. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

N-Aryl glycines are a significant class of non-proteinogenic amino acids that serve as versatile building blocks in organic synthesis. Their derivatives are integral to the structure of numerous biologically active molecules and pharmaceutical agents. The title compound, N-(4-Methyl-2-nitrophenyl)glycine, incorporates a nitro-substituted aromatic ring, which makes it a key precursor for the synthesis of various nitrogen-containing heterocycles through reductive cyclization strategies.

The synthesis described herein follows a classical approach involving the alkylation of an aniline derivative with an α-halo acid. While seemingly straightforward, the electronic properties of the starting aniline, 4-methyl-2-nitroaniline, present specific challenges that necessitate careful optimization of reaction conditions. This guide provides a detailed protocol that has been designed to address these challenges and deliver the target compound in good yield and purity.

Reaction Mechanism and Scientific Rationale

The synthesis of N-(4-Methyl-2-nitrophenyl)glycine from 4-methyl-2-nitroaniline and chloroacetic acid proceeds via a nucleophilic substitution reaction. The core of this transformation is the attack of the nucleophilic amino group of 4-methyl-2-nitroaniline on the electrophilic α-carbon of chloroacetic acid.

Mechanism:

-

Deprotonation of Chloroacetic Acid: In the presence of a base (e.g., sodium carbonate), chloroacetic acid is deprotonated to form the more soluble and reactive chloroacetate salt.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4-methyl-2-nitroaniline attacks the carbon atom bonded to the chlorine atom in chloroacetate. This is the rate-determining step.

-

Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.

-

Chloride Ion Departure: The chloride ion, a good leaving group, departs, leading to the formation of the N-(4-Methyl-2-nitrophenyl)glycine salt.

-

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate and the unreacted aniline, leading to the precipitation of the desired product.

Causality Behind Experimental Choices:

The presence of a nitro group at the ortho position to the amino group in 4-methyl-2-nitroaniline significantly influences the reaction. The nitro group is a strong electron-withdrawing group, which reduces the electron density on the aromatic ring and, consequently, decreases the nucleophilicity of the amino group through resonance and inductive effects.[1][2] This deactivation necessitates more forcing reaction conditions, such as elevated temperatures, to drive the reaction to completion compared to the synthesis of N-phenylglycine from aniline.

The choice of a base is also critical. A moderately strong base like sodium carbonate is used to neutralize the chloroacetic acid and the hydrochloric acid formed during the reaction. A very strong base could potentially lead to unwanted side reactions.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-Methyl-2-nitroaniline | 98+% | Thermo Scientific Chemicals | 89-62-3 |

| Chloroacetic acid | 99% | Sigma-Aldrich | 79-11-8 |

| Sodium Carbonate (anhydrous) | ACS Reagent | Fisher Scientific | 497-19-8 |

| Hydrochloric Acid (concentrated) | ACS Reagent | VWR | 7647-01-0 |

| Ethanol | Reagent Grade | Merck | 64-17-5 |

| Deionized Water | - | - | 7732-18-5 |

Safety Precautions:

-

4-Methyl-2-nitroaniline may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation.[3] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[4]

-

Chloroacetic acid is corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-nitroaniline (15.2 g, 0.1 mol).

-

Addition of Reagents: To the flask, add water (100 mL) and anhydrous sodium carbonate (10.6 g, 0.1 mol). Stir the mixture to form a suspension.

-

In a separate beaker, dissolve chloroacetic acid (9.45 g, 0.1 mol) in water (20 mL) and carefully add this solution to the reaction flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.

-

Carefully acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-Methyl-2-nitrophenyl)glycine as a solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the synthesized N-(4-Methyl-2-nitrophenyl)glycine should be confirmed by standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic functional groups.

Visualization of the Experimental Workflow

Sources

Application Note: Protocol for N-Alkylation of 4-Methyl-2-Nitroaniline with Chloroacetic Acid

Abstract & Scope

This application note details the optimized protocol for the synthesis of N-(4-methyl-2-nitrophenyl)glycine through the N-alkylation of 4-methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) using chloroacetic acid .[1] This transformation is a critical step in the preparation of dye intermediates and potential pharmaceutical building blocks.

The presence of the electron-withdrawing nitro group at the ortho position significantly deactivates the aniline nitrogen, rendering it a poor nucleophile. Consequently, this protocol emphasizes specific reaction conditions—elevated temperature, controlled pH, and extended reaction times—required to overcome this electronic deactivation and prevent side reactions such as bis-alkylation.

Scientific Background & Mechanism[1][2][3]

Reaction Mechanism

The reaction proceeds via an SN2 nucleophilic substitution mechanism. The amine nitrogen of 4-methyl-2-nitroaniline attacks the

-

Deprotonation: Chloroacetic acid is first neutralized by a base (typically Sodium Carbonate, Na

CO -

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the chloroacetate.

-

Proton Transfer: The intermediate ammonium species loses a proton to the base, regenerating the neutral amine species (which is now the N-substituted glycine salt).

Electronic Considerations

-

Deactivation: The nitro group (

) at the ortho position exerts a strong electron-withdrawing inductive ( -

Steric Hindrance: The ortho-nitro group also provides some steric bulk, which suppresses the formation of the bis-alkylated byproduct (N,N-diacetic acid derivative), favoring the mono-alkylated product.

Reaction Scheme (Graphviz)

Figure 1: Mechanistic pathway for the N-alkylation of deactivated anilines.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 4-Methyl-2-nitroaniline | 152.15 | 1.0 | Substrate |

| Chloroacetic Acid | 94.50 | 1.5 | Alkylating Agent |

| Sodium Carbonate (Na | 105.99 | 1.0 | Base (Initial neutralization) |

| Sodium Hydroxide (NaOH) | 40.00 | ~1.5 | Base (Maintain pH) |

| Water | 18.02 | Solvent | Solvent |

| Hydrochloric Acid (HCl) | 36.46 | Excess | Workup (Precipitation) |

Equipment:

-

Round-bottom flask (250 mL or 500 mL)

-

Magnetic stirrer / Heating mantle[1]

-

pH meter or pH paper[1]

-

Vacuum filtration setup (Buchner funnel)

Step-by-Step Procedure

Step 1: Preparation of Sodium Chloroacetate Solution

-

Dissolve Chloroacetic acid (1.5 equiv) in water (approx. 5 mL/g of substrate).

-

Slowly add Sodium Carbonate (0.75 equiv) to the solution with stirring.

-

Note: CO

gas will evolve. Ensure the solution is neutral (pH ~7) before proceeding. This prevents the protonation of the aniline which would completely inhibit the reaction.

-

Step 2: Reaction Initiation

-

Add 4-Methyl-2-nitroaniline (1.0 equiv) to the aqueous sodium chloroacetate solution.

-

The aniline is likely insoluble in water at room temperature and will form a suspension.

-

Add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) if the reaction is sluggish (Finkelstein condition to generate the more reactive iodoacetate in situ) [2].

Step 3: Reflux & Monitoring

-

Heat the mixture to reflux (approx. 100°C) .

-

Maintain reflux for 12–24 hours .

-

Critical Control Point: The pH must remain slightly basic (pH 8-9) to scavenge the HCl produced. Check pH every few hours and adjust with dilute NaOH if necessary.

-

-

Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (aniline) is less polar and will have a higher R_f than the product (glycine derivative).

Step 4: Workup & Precipitation

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted starting material (4-methyl-2-nitroaniline is insoluble in water, whereas the product exists as the soluble sodium salt at basic pH).[1]

-

Acidification: Carefully add concentrated HCl to the filtrate until the pH reaches 2.0–3.0 .

-

Observation: The product, N-(4-methyl-2-nitrophenyl)glycine, should precipitate as a solid (free acid form).[1]

-

-

Stir the suspension for 30 minutes to ensure complete precipitation.

Step 5: Purification

-

Filter the precipitate using vacuum filtration.

-

Wash the solid with cold water (3 x 10 mL) to remove inorganic salts (NaCl).

-

Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (1:1) or Methanol to obtain the pure product.

Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis and isolation.[1]

Data Analysis & Troubleshooting

Expected Results

-

Appearance: Yellow to orange crystalline solid.

-

Yield: Typical yields range from 40% to 65% . The low nucleophilicity of the nitroaniline prevents quantitative conversion in many cases.

-

Melting Point: Expected range 160–190°C (decomposition often observed). Note: Literature values for specific nitro-glycine derivatives vary; experimental verification is required.

-

Spectroscopy:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete reaction due to deactivation. | Increase reaction time (up to 48h) or use a higher boiling solvent (e.g., DMF/Water mix) to increase temperature. Add KI catalyst. |

| Starting Material Remains | pH dropped too low during reflux. | If pH < 7, the amine becomes protonated (ammonium) and cannot attack. Maintain pH 8-9 with NaOH. |

| Product Oiling Out | Impurities or mixed solvents. | Decant the aqueous layer and triturate the oil with cold ethanol or ether to induce crystallization. |

| Bis-alkylation | Excess chloroacetic acid or too high pH.[1] | Strictly control stoichiometry (1.5 equiv max) and avoid pH > 10. |

Safety & Handling

-

4-Methyl-2-nitroaniline: Toxic if swallowed, in contact with skin, or inhaled.[1] Potential mutagen. Use in a fume hood with nitrile gloves.

-

Chloroacetic Acid: Highly corrosive and toxic. Causes severe skin burns. Handle with extreme care.

-

Waste Disposal: All aqueous waste containing nitroanilines must be segregated and disposed of as hazardous organic waste.

References

-

Electronic Effects in Nucleophilic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

-

Finkelstein Catalysis in Alkylation: "Synthesis of N-substituted glycine derivatives." PrepChem. Accessed March 8, 2026. [Link]

-

General Aniline Alkylation Protocols: "N-Alkylation of Aniline." Organic Chemistry Portal. [Link]

- Patent Reference for Nitroaniline Alkylation: "Process for the manufacture of N,N-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.

Sources

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-(2-nitro-p-tolyl)glycine

Introduction and Significance

N-aryl glycines are a pivotal class of compounds in synthetic organic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and materials. N-(2-nitro-p-tolyl)glycine, specifically, incorporates a sterically hindered and electronically deactivated aniline moiety, making its synthesis a challenging yet valuable transformation. The presence of the ortho-nitro group and the glycine sidechain offers multiple handles for further chemical modification.

This document provides a detailed guide for the synthesis of N-(2-nitro-p-tolyl)glycine via the N-alkylation of 4-methyl-2-nitroaniline. We will delve into the mechanistic rationale behind the chosen reaction conditions, offer a robust step-by-step protocol, and provide insights into troubleshooting and optimization. This guide is intended for researchers and professionals in chemical and drug development who require a reliable method for preparing this and structurally related compounds.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a direct nucleophilic substitution reaction, where the amino group of 4-methyl-2-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of a glycine equivalent, such as chloroacetic acid.

The Challenge of a Deactivated Nucleophile

A primary challenge in this synthesis is the diminished nucleophilicity of the starting aniline. The potent electron-withdrawing nature of the ortho-nitro group significantly reduces the electron density on the nitrogen atom, making it a weak nucleophile.[1] Consequently, forcing conditions are necessary to drive the reaction to completion. This electronic deactivation is the core reason why mild conditions typically used for N-alkylation of other anilines are often insufficient.

Causality of Experimental Choices

-

Choice of Alkylating Agent: Chloroacetic acid is a readily available and effective electrophile. Its carboxylic acid moiety allows for direct synthesis of the final glycine product without a subsequent hydrolysis step, which would be required if an ester like ethyl chloroacetate were used.[2]

-

Role of the Base: A base is crucial for two reasons: it neutralizes the hydrochloric acid byproduct generated during the reaction, and it can deprotonate the carboxylic acid of chloroacetic acid, forming a carboxylate salt which can improve solubility in aqueous media. While a weak base like sodium acetate can be used, a stronger base like sodium or potassium carbonate is often more effective for deactivated anilines.[1][2]

-

Solvent System: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are excellent for dissolving the reactants and stabilizing charged intermediates, which can accelerate the reaction rate.[1] However, for this specific reaction, using water as a solvent under reflux conditions is a viable and more environmentally benign option, particularly when using the salt of chloroacetic acid.[2]

-

Elevated Temperature: Due to the low reactivity of the substrate, the reaction is extremely slow at room temperature.[1] Heating the reaction mixture, typically to reflux, provides the necessary activation energy to achieve a reasonable reaction rate. Common temperature ranges for such reactions are between 80-140°C.[1]

Caption: The reaction mechanism for the synthesis of N-(2-nitro-p-tolyl)glycine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of nitro-containing aniline derivatives.[2]

Materials and Reagents

| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Equivalents |

| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | 50 | 7.61 g | 1.0 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 100 | 9.45 g | 2.0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 100 | 4.00 g | 2.0 |

| Distilled Water | H₂O | 18.02 | - | ~200 mL | - |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~300 mL | - |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chloroacetic acid is corrosive and toxic; handle with extreme care.

-

Concentrated acids and bases are highly corrosive.

Step-by-Step Procedure

-

Preparation of Sodium Chloroacetate Solution: In a 500 mL beaker, dissolve sodium hydroxide (4.00 g, 100 mmol) in 50 mL of distilled water. Cool the solution in an ice bath. Slowly add chloroacetic acid (9.45 g, 100 mmol) in portions with stirring. Ensure the solution remains cool during the addition. This neutralizes the chloroacetic acid to form sodium chloroacetate in situ.[2]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-nitroaniline (7.61 g, 50 mmol) and 50 mL of distilled water to form a suspension.

-

Reagent Addition and Reflux: Heat the aniline suspension to boiling with vigorous stirring. Add the prepared sodium chloroacetate solution dropwise to the boiling suspension over approximately 4-6 hours using an addition funnel.[2]

-

Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture with stirring. The reaction is slow and may require up to 72 hours.[2] Monitor the progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1 with 1% acetic acid). The starting aniline should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Workup and Product Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH to approximately 8 with a 10% w/v sodium hydroxide solution. This ensures the product is in its carboxylate salt form and removes any unreacted acidic starting material.

-

Extract the aqueous solution with dichloromethane (3 x 100 mL) to remove any unreacted 4-methyl-2-nitroaniline.[2]

-

Transfer the aqueous layer to a clean beaker and cool it in an ice bath.

-

Precipitate the product by slowly acidifying the aqueous layer with concentrated hydrochloric acid to a pH of ~2-3.[2]

-

-

Purification:

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the filter cake with cold distilled water to remove inorganic salts.

-

Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to yield pure N-(2-nitro-p-tolyl)glycine.

-